Cas no 57100-18-2 (Pseudoisocytidine)

Pseudoisocytidine Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Pyrimidinone,2-amino-5-b-D-ribofuranosyl-
- Pseudoisocytidine
- UNII-TDH73L8XQD
- DTXSID20205717
- 4(1H)-Pyrimidinone, 2-amino-5-beta-D-ribofuranosyl-
- psi-Isocytidine
- TDH73L8XQD
- A869762
- 5-(.BETA.-D-RIBOFURANOSYL)ISOCYTOSINE
- 4(1H)-Pyrimidinone, 2-amino-5-.beta.-D-ribofuranosyl-
- 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-pyrimidin-4-one
- AKOS015919923
- 5-(beta-D-Ribofuranosyl)isocytosine
- SCHEMBL713634
- 4-(1H)-Pyrimidinone, 2-amino-5-.beta.-D-ribofuranosyl-
- 57100-18-2
- 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
- AKOS025396670
- 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
- Q15632736
- 59464-15-2
- NSC279852
- DTXCID50128208
- psi Icyd
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- MDL: MFCD04117882
- Inchi: InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
- InChI Key: MPDKOGQMQLSNOF-GBNDHIKLSA-N
- SMILES: [C@H]1(O[C@@H]([C@@H](O)[C@H]1O)CO)C2=CN=C(NC2=O)N
Computed Properties
- Exact Mass: 243.08600
- Monoisotopic Mass: 243.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137A^2
- XLogP3: -3.1
Experimental Properties
- Density: 1.98
- Boiling Point: 560.2°C at 760 mmHg
- Flash Point: 292.6°C
- Refractive Index: 1.788
- PSA: 141.69000
- LogP: -1.91270
Pseudoisocytidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A909554-1g |
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(3H)-one |
57100-18-2 | 95% | 1g |
$7799.0 | 2025-02-24 | |
eNovation Chemicals LLC | D502905-1g |
Pseudoisocytidine |
57100-18-2 | 97% | 1g |
$2315 | 2023-09-02 | |
Chemenu | CM194135-1g |
Pseudoisocytidine |
57100-18-2 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | P211225-5mg |
Pseudoisocytidine |
57100-18-2 | 5mg |
$150.00 | 2023-05-17 | ||
TRC | P211225-25mg |
Pseudoisocytidine |
57100-18-2 | 25mg |
$666.00 | 2023-05-17 | ||
Ambeed | A909554-250mg |
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(3H)-one |
57100-18-2 | 95% | 250mg |
$547.0 | 2024-05-28 | |
eNovation Chemicals LLC | D502905-100g |
Pseudoisocytidine |
57100-18-2 | 97% | 100g |
$602 | 2024-05-24 | |
eNovation Chemicals LLC | D502905-50mg |
Pseudoisocytidine |
57100-18-2 | 97% | 50mg |
$354 | 2025-02-24 | |
eNovation Chemicals LLC | Y0980678-1g |
Pseudoisocytidine |
57100-18-2 | 95% | 1g |
$1400 | 2025-02-24 | |
eNovation Chemicals LLC | D502905-250mg |
Pseudoisocytidine |
57100-18-2 | 97% | 250mg |
$1023 | 2025-02-25 |
Pseudoisocytidine Related Literature
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Alain Mayer,Adrian H?berli,Christian J. Leumann Org. Biomol. Chem. 2005 3 1653
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Vincent Malnuit,Maria Duca,Rachid Benhida Org. Biomol. Chem. 2011 9 326
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3. Chapter 16. Biological chemistry. Part (v) Nucleic acids. (a) Nucleosides and nucleotides
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Luke K. McKenzie,Roberto El-Khoury,James D. Thorpe,Masad J. Damha,Marcel Hollenstein Chem. Soc. Rev. 2021 50 5126
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Adeline Espinasse,Hannah K. Lembke,Angela A. Cao,Erin E. Carlson RSC Chem. Biol. 2020 1 333
Additional information on Pseudoisocytidine
Exploring Pseudoisocytidine (CAS No. 57100-18-2): A Versatile Nucleoside Analog in Biomedical Research
In the rapidly evolving field of nucleoside chemistry, Pseudoisocytidine (CAS No. 57100-18-2) has emerged as a compound of significant interest due to its unique structural properties and potential applications. As a synthetic nucleoside analog, it shares similarities with naturally occurring cytidine but features a modified base moiety, which enhances its stability and functionality in various biochemical contexts. Researchers are increasingly exploring its role in RNA modification, antiviral drug development, and epigenetic studies, making it a hot topic in both academic and industrial settings.
The molecular structure of Pseudoisocytidine (CAS No. 57100-18-2) allows it to mimic natural nucleosides while introducing subtle changes that can alter nucleic acid interactions. This property is particularly valuable in the design of antisense oligonucleotides and siRNA therapeutics, where precise control over RNA binding is critical. Recent studies have highlighted its potential in targeting viral RNA, offering a promising avenue for treating RNA virus infections. Given the global focus on antiviral strategies post-COVID-19, this application has garnered substantial attention from the scientific community.
Beyond its antiviral potential, Pseudoisocytidine is also being investigated for its role in epigenetic regulation. Its ability to integrate into RNA strands without disrupting their overall structure makes it a useful tool for studying RNA methylation and other post-transcriptional modifications. These modifications are increasingly recognized as key players in gene expression and cellular differentiation, areas that are central to cancer research and regenerative medicine. As such, the demand for high-quality Pseudoisocytidine (CAS No. 57100-18-2) has surged among researchers focusing on these cutting-edge topics.
From a synthetic chemistry perspective, the production of Pseudoisocytidine requires meticulous control over reaction conditions to ensure purity and yield. Advanced techniques such as solid-phase synthesis and enzymatic catalysis are often employed to achieve optimal results. These methods not only improve the scalability of production but also align with the growing emphasis on green chemistry and sustainable practices in pharmaceutical manufacturing. This aspect resonates with current trends in the industry, where environmental considerations are becoming as important as scientific innovation.
In the realm of diagnostic applications, Pseudoisocytidine has shown promise as a molecular probe for detecting specific RNA sequences. Its fluorescent derivatives can be used in real-time PCR and next-generation sequencing, enabling researchers to track RNA dynamics with high precision. This capability is particularly relevant in the era of personalized medicine, where understanding individual genetic variations is crucial for tailoring treatments. As sequencing technologies continue to advance, the utility of Pseudoisocytidine (CAS No. 57100-18-2) in diagnostics is expected to expand further.
Looking ahead, the versatility of Pseudoisocytidine positions it as a key player in multiple domains of life sciences. Whether it's advancing our understanding of RNA biology, developing novel therapeutics, or refining diagnostic tools, this compound offers a wealth of opportunities for innovation. As research progresses, the scientific community will undoubtedly uncover even more applications for this remarkable nucleoside analog, solidifying its place in the future of biomedical science.
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